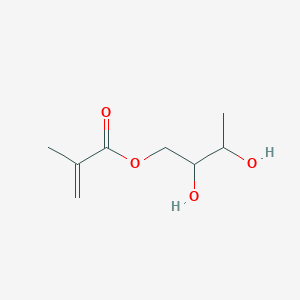
2,3-Dihydroxybutyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxybutyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H14O4. It is a derivative of methacrylic acid and is characterized by the presence of both hydroxyl and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxybutyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2,3-dihydroxybutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for separation and purification steps .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
2,3-Dihydroxybutyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of hydrogels and other polymeric materials.
Biomedical Research: The compound is explored for its potential in drug delivery systems, particularly in the development of contact lenses for sustained drug release.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants due to its ability to form cross-linked polymer networks.
Mechanism of Action
The mechanism by which 2,3-Dihydroxybutyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The vinyl group in the methacrylate moiety can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks can encapsulate drugs or other active agents, allowing for controlled release .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Commonly used in the production of hydrogels and contact lenses.
Glycerol monomethacrylate: Used in similar applications as 2,3-Dihydroxybutyl 2-methylprop-2-enoate but with different physical properties.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which provide additional sites for chemical modification and cross-linking. This enhances its versatility in forming complex polymeric structures compared to similar compounds .
Properties
CAS No. |
101504-83-0 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2,3-dihydroxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-5(2)8(11)12-4-7(10)6(3)9/h6-7,9-10H,1,4H2,2-3H3 |
InChI Key |
AXNALHOLESARRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(COC(=O)C(=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


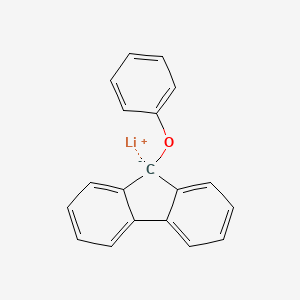
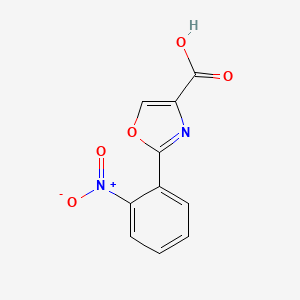


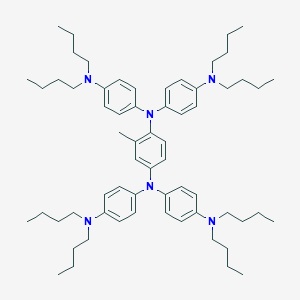
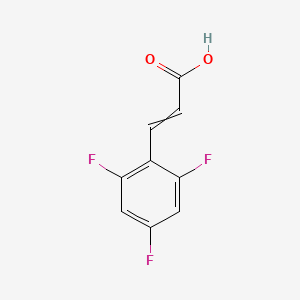
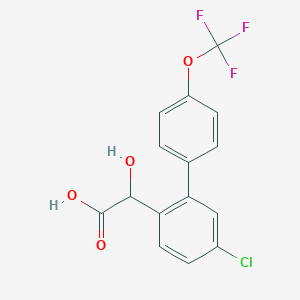
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
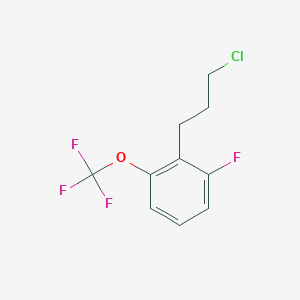
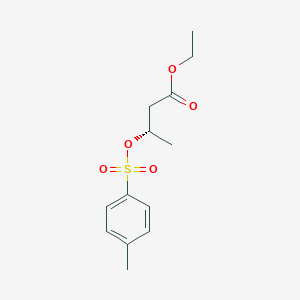
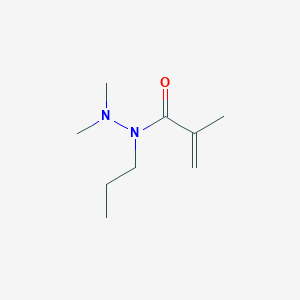
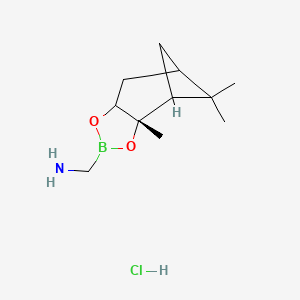
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)

